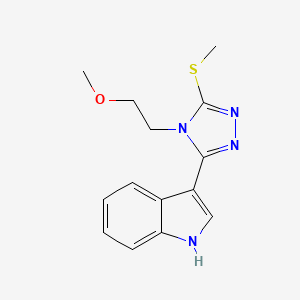![molecular formula C23H17NO5 B11251605 4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B11251605.png)
4-methyl-6-[(4-nitrobenzyl)oxy]-3-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including a methyl group, a nitrophenylmethoxy group, and a phenyl group. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the substituents through various organic reactions. For example, the chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Subsequent steps involve the introduction of the methyl group, nitrophenylmethoxy group, and phenyl group through reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and electrophilic aromatic substitution. Each step requires specific reaction conditions, including the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE may involve the use of continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the nitro group can yield amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The nitrophenyl group may play a role in its interaction with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-METHYL-6-[(4-AMINOPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE: Similar structure but with an amino group instead of a nitro group.
4-METHYL-6-[(4-HYDROXYPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE: Similar structure but with a hydroxyl group instead of a nitro group.
4-METHYL-6-[(4-METHYLPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 4-METHYL-6-[(4-NITROPHENYL)METHOXY]-3-PHENYL-2H-CHROMEN-2-ONE imparts unique chemical and biological properties, such as increased reactivity and potential biological activity. This makes it distinct from its analogs with different substituents, which may have different reactivity and biological profiles.
Eigenschaften
Molekularformel |
C23H17NO5 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
4-methyl-6-[(4-nitrophenyl)methoxy]-3-phenylchromen-2-one |
InChI |
InChI=1S/C23H17NO5/c1-15-20-13-19(28-14-16-7-9-18(10-8-16)24(26)27)11-12-21(20)29-23(25)22(15)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
InChI-Schlüssel |
UIQHVFIAFNTCIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Naphthalen-1-YL)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11251524.png)
![methyl 4-({[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}methyl)benzoate](/img/structure/B11251527.png)

![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251541.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B11251547.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11251554.png)
![2-(Methylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11251571.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11251572.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11251578.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251583.png)
![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B11251591.png)
![3-[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B11251600.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11251606.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251613.png)
